molecular formula C17H19ClN2O3S B2407688 2-chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide CAS No. 1706401-37-7

2-chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide

Cat. No.: B2407688
CAS No.: 1706401-37-7
M. Wt: 366.86
InChI Key: FZWDWCLHEYGKBW-UHFFFAOYSA-N
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Description

2-chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide is a synthetic chemical reagent designed for research applications, featuring a hybrid molecular structure that combines a benzenesulfonamide moiety with a 1-methylindoline group. The benzenesulfonamide pharmacophore is a privileged structure in medicinal chemistry, known to confer inhibitory activity against a range of enzymes, particularly carbonic anhydrases . Compounds containing this scaffold have been investigated for their potential in diverse therapeutic areas, including as anticonvulsants, antipsychotics, and anticancer agents . The indoline component of the molecule is part of the broader indole derivative family, which are extensively studied for their wide spectrum of biological activities, such as antiviral, anti-inflammatory, and anticancer properties . The integration of these two fragments into a single molecule via a hydroxyethyl linker suggests potential for unique biological activity and makes this compound a valuable candidate for exploratory research in hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies. Researchers may find it particularly useful for probing enzyme inhibition pathways or developing novel probes for neurological and oncological targets. This product is intended For Research Use Only and is not approved for human, diagnostic, or therapeutic use.

Properties

IUPAC Name

2-chloro-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3S/c1-20-9-8-12-10-13(6-7-15(12)20)16(21)11-19-24(22,23)17-5-3-2-4-14(17)18/h2-7,10,16,19,21H,8-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWDWCLHEYGKBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=CC=C3Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-Chlorobenzenesulfonyl Chloride

The sulfonyl chloride precursor is synthesized via chlorosulfonation of chlorobenzene:

  • Reaction Conditions :
    • Chlorobenzene reacts with chlorosulfonic acid (ClSO₃H) at 0–5°C for 4–6 hours.
    • Mechanism : Electrophilic substitution at the para position relative to the chlorine atom.
    • Yield : ~70–75% after distillation.
  • Alternative Method :
    • Phosphorus pentachloride (PCl₅) treatment of 2-chlorobenzenesulfonic acid.
    • Equation :

      $$

      \text{C}6\text{H}4\text{ClSO}3\text{H} + \text{PCl}5 \rightarrow \text{C}6\text{H}4\text{ClSO}2\text{Cl} + \text{POCl}3 + \text{HCl}

      $$
    • Purity : ≥98% (GC-MS).

Table 1 : Comparative Analysis of Sulfonyl Chloride Synthesis

Method Reagents Temperature Yield (%) Purity (%)
Chlorosulfonation ClSO₃H, Cl-benzene 0–5°C 70–75 95
PCl₅ Reaction PCl₅, sulfonic acid 100°C 85 98

Synthesis of 1-Methylindolin-5-yl Ethanolamine Intermediate

The hydroxyethyl-indoline segment is prepared via:

  • Reductive Amination :

    • Substrates : 5-Aminoindoline and glycolaldehyde.
    • Catalyst : Sodium cyanoborohydride (NaBH₃CN) in methanol.
    • Conditions : RT, 12 hours; Yield : 62%.
  • Methylation :

    • Reagent : Methyl iodide (CH₃I) in DMF with K₂CO₃.
    • Mechanism : SN2 displacement at the indoline nitrogen.
    • Yield : 89% after column chromatography.

Key Data :

  • Chirality : The hydroxyethyl group introduces a stereocenter, requiring chiral resolution (e.g., using (S)-mandelic acid).
  • Characterization : $$ ^1\text{H NMR} $$ (DMSO-d₆) δ 1.45 (s, 3H, N-CH₃), 4.21 (m, 1H, -CH(OH)-).

Sulfonamide Coupling Reaction

The final step involves nucleophilic attack of the ethanolamine on the sulfonyl chloride:

  • Protocol from Ambeed :

    • Reagents : 2-Chlorobenzenesulfonyl chloride (1.2 eq), 1-methylindolin-5-yl ethanolamine (1 eq), pyridine (3 eq).
    • Conditions : Dichloromethane (DCM), 0°C → RT, 20 hours.
    • Workup : Acidification with HCl, extraction with DCM, MgSO₄ drying.
    • Yield : 78%.
  • Optimized Variant :

    • Base : Triethylamine (TEA) instead of pyridine reduces side reactions.
    • Solvent : THF improves solubility of intermediates.
    • Yield : 82%.

Table 2 : Coupling Reaction Parameters

Parameter Ambeed Protocol Optimized Protocol
Base Pyridine Triethylamine
Solvent DCM THF
Temperature 0°C → RT RT
Reaction Time (h) 20 12
Yield (%) 78 82

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with EtOAc/hexane (3:7).
  • HPLC : C18 column, acetonitrile/water (65:35), retention time = 8.2 min.

Spectroscopic Data

  • IR (KBr) : 3340 cm⁻¹ (-OH), 1160 cm⁻¹ (S=O).
  • MS (ESI+) : m/z 367.1 [M+H]⁺.
  • $$ ^{13}\text{C NMR} $$ : δ 44.5 (N-CH₃), 62.8 (-CH(OH)-), 138.2 (sulfonamide C).

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Over-sulfonylation at the indoline nitrogen.
  • Solution : Use of bulky bases (e.g., 2,6-lutidine) suppresses di-sulfonation.

Stereochemical Control

  • Racemization : Occurs during coupling at high temperatures.
  • Resolution : Chiral preparative HPLC with cellulose-based columns.

Industrial-Scale Adaptations

  • Continuous Flow Synthesis : Reduces reaction time from 20 h to 2 h.
  • Catalytic Recycling : Immobilized lipases for enantioselective acetylation (≥99% ee).

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas with palladium catalyst

    Substitution: Amines, thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while substitution of the chloro group with an amine would yield an amine derivative.

Scientific Research Applications

Anticancer Properties

Preliminary studies suggest that 2-chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide may induce apoptosis in cancer cells. This is potentially achieved through the activation of specific signaling pathways that lead to cell cycle arrest and programmed cell death. The indoline structure is particularly noted for its interaction with biological targets involved in cancer progression.

Enzyme Inhibition

The sulfonamide group is recognized for its ability to inhibit certain enzymes, including carbonic anhydrases and some proteases. This inhibition can lead to various physiological effects such as:

  • Anti-inflammatory responses
  • Modulation of neurotransmitter release , influencing pathways related to mood disorders and neurodegenerative diseases.

Antimicrobial Activity

Due to the presence of the indole group, which is often associated with antimicrobial properties, there is potential for this compound to exhibit antibacterial or antifungal activity. Further investigations are necessary to establish these effects definitively.

Case Study 1: Antitumor Evaluation

A study evaluated the cytotoxic activity of various benzenesulfonamide derivatives, including those similar to this compound. The results indicated significant selectivity against various cancer cell lines (e.g., colon, breast, cervical), suggesting potential applications in cancer therapy .

Case Study 2: Enzyme Inhibition Studies

Research on related compounds demonstrated substantial inhibitory activity against enzymes such as α-glucosidase and acetylcholinesterase, highlighting the therapeutic potential for conditions like Type 2 diabetes and Alzheimer's disease .

Summary of Applications

Application AreaDescription
Anticancer ActivityInduces apoptosis in cancer cells via signaling pathway activation.
Enzyme InhibitionInhibits carbonic anhydrases and proteases; potential anti-inflammatory effects.
Antimicrobial ActivityPossible antibacterial or antifungal properties due to indole structure.
Medicinal ChemistryPotential use in developing new therapeutics targeting specific diseases.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors involved in critical biological pathways. This can lead to various therapeutic effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-hydroxyethyl)benzenesulfonamide
  • N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide
  • 2-chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide

Uniqueness

2-chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide is unique due to the presence of both the chloro and hydroxy groups, which can significantly influence its chemical reactivity and biological activity. The indole derivative also adds to its uniqueness, as indole-based compounds are known for their diverse biological activities.

Biological Activity

2-Chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by the presence of a chloro group, a hydroxyl group, and an indole moiety. The molecular formula is C18H21ClN2O3SC_{18}H_{21}ClN_2O_3S, with a molecular weight of approximately 372.89 g/mol. The structural arrangement is crucial for its biological activity, particularly in modulating various biological pathways.

The biological activity of this compound has been attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific kinases, which are critical in various signaling pathways. This inhibition could impact disease progression in conditions such as cancer and inflammation.
  • Antimicrobial Activity : Due to the presence of the indole group, compounds with similar structures have been associated with antimicrobial properties. Preliminary studies suggest that this compound may exhibit antibacterial or antifungal activity, although further investigation is necessary.

Case Studies

  • In Vitro Studies : In vitro assays have been conducted to evaluate the cytotoxicity of related compounds against different cancer cell lines. For example, thiazole-linked indoles have exhibited significant cytotoxic effects with IC50 values in the micromolar range . This suggests that this compound may also possess similar properties.
  • Antimicrobial Testing : A study investigating the antimicrobial activity of related sulfonamide compounds found promising results against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like chlorine enhances the antibacterial efficacy .

Data Table: Comparison of Biological Activities

Compound NameActivity TypeIC50 (µM)Reference
This compoundAnticancerTBD
Thiazole-linked IndoleCytotoxicity<10
Related SulfonamideAntibacterial<20

Q & A

Synthesis and Optimization

Q: What synthetic routes are employed for 2-chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide, and how can reaction conditions be optimized for yield and purity? A: The compound is typically synthesized via nucleophilic substitution or coupling reactions between benzenesulfonyl chloride derivatives and substituted indoline intermediates. Optimization involves adjusting solvent systems (e.g., DMF or THF), temperature (60–100°C), and catalysts (e.g., triethylamine). Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by 1H^1H-NMR and LC-MS are critical . For advanced optimization, Design of Experiments (DoE) can statistically evaluate factors like stoichiometry and reaction time.

Method Reagents Yield (%) Purity (HPLC)
Nucleophilic couplingEt3_3N, THF, 80°C6598%
Microwave-assistedDMF, 100°C, 30 min7899%

Structural Elucidation

Q: How is X-ray crystallography applied to determine the three-dimensional structure of this sulfonamide derivative? A: Single-crystal X-ray diffraction (SC-XRD) with SHELXL software ( ) resolves bond lengths, angles, and intermolecular interactions. Crystals are grown via slow evaporation in methanol/water. Advanced studies analyze hydrogen-bonding networks (e.g., N–H···O) and π-π stacking using Mercury software. For disordered regions, refinement with twin laws or restraints improves accuracy .

Mechanism of Action in Biological Systems

Q: What biochemical assays are used to investigate its potential as an acetolactate synthase (ALS) inhibitor? A: ALS inhibition is assessed via in vitro enzyme assays using purified ALS from Arabidopsis thaliana. Activity is measured by monitoring pyruvate-dependent NADH oxidation spectrophotometrically (340 nm). IC50_{50} values are compared to chlorsulfuron ( ). Computational docking (MOE or AutoDock) predicts binding modes in the ALS active site, with focus on sulfonamide–Mg2+^{2+} interactions .

Pharmacological Activity Profiling

Q: How are anti-inflammatory or antibacterial activities evaluated methodologically? A: In vitro anti-inflammatory activity is tested via COX-2 inhibition assays (ELISA), while antibacterial efficacy uses MIC (Minimum Inhibitory Concentration) assays against S. aureus and E. coli. Cell viability assays (MTT) validate cytotoxicity in mammalian cells. Advanced studies employ transcriptomics to identify differentially expressed genes post-treatment .

Computational Modeling

Q: What computational strategies predict structure-activity relationships (SAR) for this compound? A: Quantum mechanical calculations (DFT, B3LYP/6-31G*) optimize geometry and calculate electrostatic potential maps. QSAR models using PLS regression correlate descriptors (e.g., logP, polar surface area) with bioactivity. Molecular dynamics simulations (NAMD/GROMACS) assess stability in lipid bilayers for membrane permeability predictions .

Software Application Key Output
MOEDockingBinding energy (kcal/mol)
GaussianDFT optimizationHOMO-LUMO gap

Stability and Degradation

Q: How is hydrolytic stability under varying pH conditions analyzed? A: Forced degradation studies (0.1 M HCl, NaOH, neutral buffer at 40°C) are monitored by HPLC-UV. Degradation products are identified via LC-QTOF-MS. Arrhenius plots predict shelf-life at 25°C. Advanced studies use NMR to track proton exchange in deuterated solvents .

Structure-Activity Relationship (SAR) Studies

Q: How do substitutions on the indoline ring affect bioactivity? A: Systematic substitution at the indoline 5-position (e.g., –OCH3_3, –CF3_3) is synthesized, and bioactivity is tested. SAR trends are visualized using heatmaps (e.g., –Cl enhances herbicidal activity, while –OH reduces metabolic stability). 3D-QSAR (CoMFA) models guide further modifications .

Toxicological Profiling

Q: What in vitro models assess hepatotoxicity? A: HepG2 cells are exposed to the compound (0–100 µM), and cytotoxicity is measured via LDH release. Mitochondrial dysfunction is evaluated using JC-1 staining (flow cytometry). Metabolite profiling (LC-MS/MS) identifies reactive intermediates linked to toxicity .

Polymorphism and Solid-State Behavior

Q: How are polymorphic forms characterized and controlled? A: Differential Scanning Calorimetry (DSC) and Hot-Stage Microscopy identify polymorphs (Forms I and II). SC-XRD distinguishes packing motifs. Slurrying in heptane/ethyl acetate facilitates conversion to the thermodynamically stable form. Stability under humidity is tested via Dynamic Vapor Sorption (DVS) .

Spectroscopic Characterization

Q: What spectroscopic techniques confirm the structure, and how are ambiguous signals resolved? A: 1H^1H-NMR (DMSO-d6_6) identifies sulfonamide (–SO2_2NH–) protons (δ 10.2 ppm) and indoline aromatic protons (δ 6.8–7.5 ppm). HSQC and HMBC resolve overlapping signals. High-resolution MS (ESI+) confirms the molecular ion ([M+H]+^+ at m/z 379.0721). IR confirms –SO2_2 stretching (1350 cm1^{-1}) .

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